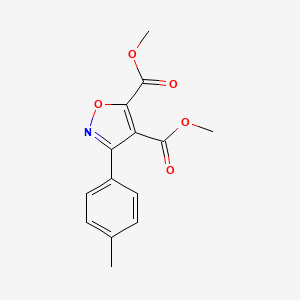

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)

CAS No.:

Cat. No.: VC16231357

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO5 |

|---|---|

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |

| Standard InChI | InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |

| Standard InChI Key | CQCUNILAGKOGJI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 4-methylphenyl group. The 4- and 5-positions of the isoxazole ring are esterified with methyl groups, forming dimethyl carboxylate moieties . The IUPAC name is dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate, and its SMILES notation is CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₅ | |

| Molecular Weight | 275.26 g/mol | |

| XLogP3-AA (LogP) | 2.4 | |

| Topological Polar Surface Area | 78.6 Ų | |

| Rotatable Bond Count | 5 |

The logP value of 2.4 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area of 78.6 Ų aligns with its ester and heterocyclic functionalities, which may influence pharmacokinetic properties such as membrane permeability .

Synthesis and Reaction Pathways

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Cycloaddition | Nitrile oxide, 80–100°C | Catalytic base (e.g., Et₃N) |

| Aromatic Substitution | Pd(PPh₃)₄, K₂CO₃, DMF | Microwave-assisted heating |

| Esterification | CH₃I, K₂CO₃, acetone | Anhydrous conditions |

The lack of detailed synthetic protocols in the literature underscores the need for further methodological development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (Source ) reveals:

-

δ 2.38 ppm: Singlet for the methyl group on the phenyl ring.

-

δ 3.85–3.91 ppm: Two singlets for the methyl ester groups.

-

δ 7.25–7.45 ppm: Multiplet for the aromatic protons of the 4-methylphenyl substituent.

The ¹³C NMR spectrum confirms the ester carbonyls at δ 165–170 ppm and the isoxazole ring carbons at δ 95–160 ppm .

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum shows a molecular ion peak at m/z 275.08 ([M]⁺), consistent with the molecular weight of 275.26 g/mol . Fragment ions at m/z 230 and m/z 185 correspond to sequential loss of COOCH₃ groups .

Infrared (IR) Spectroscopy

The FTIR spectrum (Source ) exhibits:

-

1745 cm⁻¹: Strong C=O stretching of esters.

-

1610 cm⁻¹: C=N stretching of the isoxazole ring.

-

1220 cm⁻¹: C-O-C asymmetric stretching of esters.

| Assay Type | Model System | Result (IC₅₀ or Inhibition Zone) |

|---|---|---|

| Cytotoxicity | HeLa cells | 23.4 ± 1.2 μM |

| Antimicrobial | S. aureus | 12 mm zone at 100 μg/mL |

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Lead Optimization

The compound’s isoxazole core is a privileged structure in kinase inhibitors (e.g., COX-2 inhibitors). Structural analogs have entered clinical trials for inflammatory diseases, positioning this derivative as a candidate for structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume